molecular formula C23H23ClN2O2S B11588236 (5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one

(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one

Cat. No.: B11588236
M. Wt: 427.0 g/mol
InChI Key: HWBRUFSPVZXJEM-STZFKDTASA-N
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Description

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(4-chlorophenyl)methoxybenzaldehyde, which is then reacted with cyclohexylamine and other reagents under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O2S

Molecular Weight

427.0 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H23ClN2O2S/c24-18-10-6-17(7-11-18)15-28-20-12-8-16(9-13-20)14-21-22(27)26(23(29)25-21)19-4-2-1-3-5-19/h6-14,19H,1-5,15H2,(H,25,29)/b21-14-

InChI Key

HWBRUFSPVZXJEM-STZFKDTASA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/NC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)NC2=S

Origin of Product

United States

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